1-Methyl-1H-indole-7-carbonitrile 1-Methyl-1H-indole-7-carbonitrile
Brand Name: Vulcanchem
CAS No.: 52951-14-1
VCID: VC2473162
InChI: InChI=1S/C10H8N2/c1-12-6-5-8-3-2-4-9(7-11)10(8)12/h2-6H,1H3
SMILES: CN1C=CC2=C1C(=CC=C2)C#N
Molecular Formula: C10H8N2
Molecular Weight: 156.18 g/mol

1-Methyl-1H-indole-7-carbonitrile

CAS No.: 52951-14-1

Cat. No.: VC2473162

Molecular Formula: C10H8N2

Molecular Weight: 156.18 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-1H-indole-7-carbonitrile - 52951-14-1

Specification

CAS No. 52951-14-1
Molecular Formula C10H8N2
Molecular Weight 156.18 g/mol
IUPAC Name 1-methylindole-7-carbonitrile
Standard InChI InChI=1S/C10H8N2/c1-12-6-5-8-3-2-4-9(7-11)10(8)12/h2-6H,1H3
Standard InChI Key AWHDVBPFISCVRT-UHFFFAOYSA-N
SMILES CN1C=CC2=C1C(=CC=C2)C#N
Canonical SMILES CN1C=CC2=C1C(=CC=C2)C#N

Introduction

Physical and Chemical Properties

Physical Characteristics

1-Methyl-1H-indole-7-carbonitrile exists as a solid at room temperature with a well-defined melting point range of 67.5-69.5°C . This relatively narrow melting range indicates a high level of purity when properly synthesized and isolated. The compound can be stored at ambient temperature, suggesting reasonable stability under normal conditions .

Chemical Characteristics

The compound features specific reactive sites that determine its chemical behavior. The nitrile group at position 7 serves as a potential site for nucleophilic attack and can undergo various transformations including reduction, hydrolysis, and addition reactions. The indole core maintains its aromatic character, allowing for electrophilic aromatic substitution reactions, though these would be influenced by the existing substituents.

Spectroscopic Properties

While specific spectral data is limited in the available sources, compounds of this class typically show characteristic absorption patterns in infrared spectroscopy (with the nitrile group showing a distinctive absorption band around 2200-2300 cm⁻¹) and nuclear magnetic resonance spectroscopy. The aromatic indole structure would display distinctive signals in the aromatic region (δ 7-8 ppm) in ¹H-NMR, while the N-methyl group would appear as a singlet around δ 3.5-4.0 ppm.

Synthesis and Preparation

Standard Synthetic Route

The primary synthesis route for 1-Methyl-1H-indole-7-carbonitrile involves the N-methylation of 1H-indole-7-carbonitrile. According to the documented procedure, this is conducted in a two-stage process :

  • Stage 1: Treatment of 1H-indole-7-carbonitrile with sodium hydride in acetonitrile at 0°C for 0.5 hours. This step deprotonates the indole nitrogen, creating a nucleophilic anion.

  • Stage 2: Addition of methyl iodide in acetonitrile, with the reaction proceeding at 0-20°C for 16 hours. This results in the alkylation of the nitrogen atom with the methyl group.

This procedure has been reported to yield the target compound with approximately 80% efficiency , making it a reliable method for laboratory-scale preparation.

Starting Materials and Reagents

The synthesis requires the following key reagents:

ReagentRole in SynthesisCAS Number
1H-indole-7-carbonitrileStarting material96631-87-7
Sodium hydrideBase for deprotonation-
Methyl iodideMethylating agent74-88-4
AcetonitrileSolvent-

The starting material, 1H-indole-7-carbonitrile, is itself a specialty chemical that may need to be prepared or purchased from chemical suppliers .

Reaction Mechanism

The reaction follows a classic SN2 (substitution nucleophilic bimolecular) mechanism:

  • The sodium hydride deprotonates the indole nitrogen, forming an indolyl anion.

  • This nucleophilic nitrogen attacks the methyl iodide, displacing the iodide ion and forming the N-methyl bond.

  • The reaction conditions (extended reaction time at moderate temperature) ensure complete conversion to the desired product.

Hazard StatementClassificationOccurrence in Reports
H302Harmful if swallowed80%
H315Causes skin irritation80%
H319Causes serious eye irritation100%
H335May cause respiratory irritation80%

These hazard classifications indicate that the compound should be handled with appropriate personal protective equipment and under controlled conditions to minimize exposure .

Precautionary Measures

Based on the hazard profile, the following precautionary measures are recommended:

  • Use appropriate personal protective equipment (PPE) including gloves, eye protection, and laboratory coat.

  • Work in a well-ventilated area or fume hood to minimize inhalation risks.

  • Avoid contact with skin, eyes, and mucous membranes.

  • Follow standard laboratory safety protocols for chemical handling and storage.

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